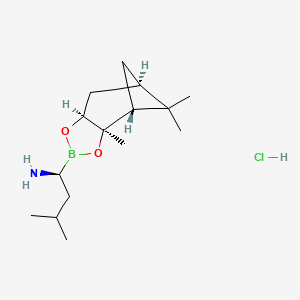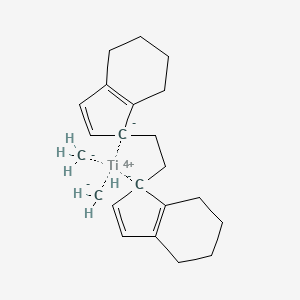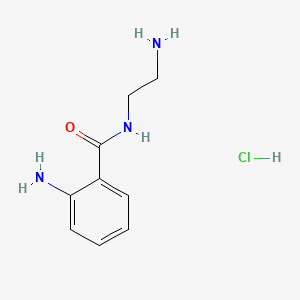
(S)-アログリプチンベンゾエート塩
概要
説明
Alogliptin is a selective dipeptidyl peptidase-4 inhibitor used to treat hyperglycemia in patients with type 2 diabetes mellitus . Impurities like Alogliptin Impurity 11 are by-products formed during the synthesis of the parent drug and can affect the drug’s efficacy and safety if not adequately controlled .
科学的研究の応用
Alogliptin Impurity 11 has several scientific research applications:
準備方法
The synthesis of Alogliptin Impurity 11 involves multiple steps, including the use of various reagents and reaction conditions. The synthetic route typically starts with the preparation of intermediate compounds, followed by specific reactions to form the final impurity. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to ensure the desired product is obtained . Industrial production methods for such impurities are usually scaled-up versions of laboratory procedures, with additional steps for purification and quality control to meet regulatory standards.
化学反応の分析
Alogliptin Impurity 11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a dehydroxylated product .
作用機序
its presence can influence the overall activity of the parent drug, Alogliptin, by interacting with molecular targets and pathways involved in glucose metabolism . The impurity may bind to the same or different sites on the dipeptidyl peptidase-4 enzyme, potentially altering the drug’s efficacy and safety profile .
類似化合物との比較
Alogliptin Impurity 11 can be compared with other impurities of Alogliptin, such as:
Alogliptin Impurity 3: Another by-product formed during the synthesis of Alogliptin, with a different molecular structure and properties.
Alogliptin Impurity 14: This impurity has a distinct chemical composition and may have different effects on the drug’s safety and efficacy.
Alogliptin Dimer Impurity: A dimeric form of Alogliptin that can affect the drug’s pharmacokinetics and pharmacodynamics.
Each impurity has unique characteristics that can influence the overall quality of the pharmaceutical product. Alogliptin Impurity 11 is unique due to its specific molecular structure and the conditions under which it is formed .
特性
IUPAC Name |
2-[[6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJICOXJTRHYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


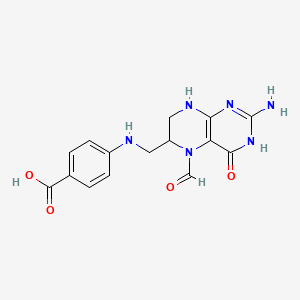
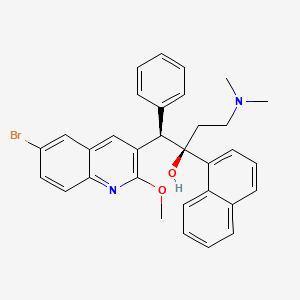
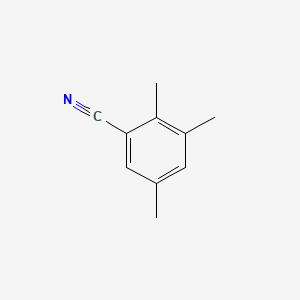

![Imidazo[1,2-a]pyrazin-3(7h)-one,6-(3-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571570.png)
